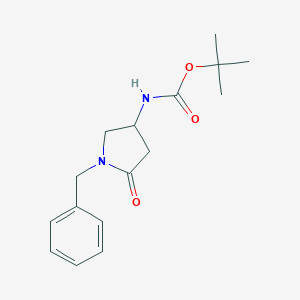

叔丁基(1-苄基-5-氧代吡咯烷-3-基)氨基甲酸酯

描述

“tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” is a chemical compound with the CAS Number: 478832-03-0. It has a molecular weight of 290.36 and its linear formula is C16H22N2O3 . The compound is solid in its physical form .

Synthesis Analysis

The synthesis of “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate” can be achieved through various methods. One such method involves the reaction of γ-aminobutyric acid (GABA) with di-tert-butyl dicarbonate. This reaction scheme has been reported in several scientific publications.Molecular Structure Analysis

The IUPAC name of the compound is “tert-butyl N- (1-benzyl-5-oxo-pyrrolidin-3-yl)carbamate” and its SMILES representation is "CC © ©OC (=O)NC1CC (=O)N (C1)CC2=CC=CC=C2" .Physical And Chemical Properties Analysis

The compound is solid in its physical form and should be stored in a dry environment at 2-8°C .科学研究应用

Voltage-Gated Sodium Channel Modulation

This compound has been noted for its ability to selectively enhance slow inactivation of voltage-gated sodium channels. This is significant in the study of neurological diseases and could potentially lead to new treatments .

CRMP2 Regulation

It also plays a role in regulating the collapse response mediator protein 2 (CRMP2), which is involved in neuronal growth and repair .

Synthesis of Natural Product Analogs

The compound serves as an intermediate in the synthesis of natural products like jaspine B, which shows cytotoxic activity against several human carcinoma cell lines .

Organic Synthesis

As a chemical reagent, it is used in various fields of organic synthesis, providing a protective group for amino acids during peptide synthesis .

Precursor to Biologically Active Compounds

It has been used as a precursor in the synthesis of biologically active natural products, such as Indiacen A and Indiacen B, which have potential therapeutic applications .

Research and Development

The compound is available for purchase from chemical suppliers, indicating its use in research and development across various scientific disciplines .

安全和危害

作用机制

Biochemical Pathways

As research progresses, we can expect to gain more insight into the compound’s role in cellular processes .

Pharmacokinetics

Some properties can be inferred from its physicochemical characteristics :

- Absorption : The compound is predicted to have high gastrointestinal absorption .

- Distribution : It is expected to permeate the blood-brain barrier, indicating potential central nervous system activity .

- Metabolism : The compound is not predicted to be a substrate of P-glycoprotein, suggesting it may not be actively transported out of cells .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For “tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate”, it is recommended to be stored in a dry environment at 2-8°C .

属性

IUPAC Name |

tert-butyl N-(1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22N2O3/c1-16(2,3)21-15(20)17-13-9-14(19)18(11-13)10-12-7-5-4-6-8-12/h4-8,13H,9-11H2,1-3H3,(H,17,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSNXICUDZJXNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CC(=O)N(C1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

tert-Butyl (1-benzyl-5-oxopyrrolidin-3-yl)carbamate | |

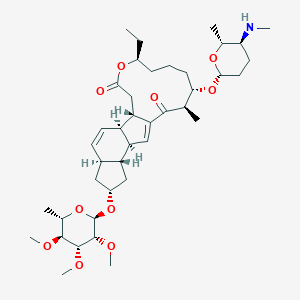

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Pyrazolo[1,5-A]pyridine-2,3-diamine](/img/structure/B152883.png)

![Sodium tetrakis[3,5-bis(trifluoromethyl)phenyl]borate](/img/structure/B152891.png)

![10H-Spiro[acridine-9,9'-fluorene]](/img/structure/B152894.png)